molecular formula C20H19FN6O2 B12305033 2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide

2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide

Cat. No.: B12305033
M. Wt: 394.4 g/mol
InChI Key: QRGHOAATPOLDPF-UHFFFAOYSA-N
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Description

2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluoroquinoline moiety, a bicyclo[3.1.0]hexane ring system, and a hydroxypyrimidine carboxamide group. These structural elements contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[310]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide involves multiple steps, starting from readily available precursors The key steps include the formation of the fluoroquinoline core, the construction of the bicyclo[31Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluoroquinoline moiety is known to interact with DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication. The hydroxypyrimidine carboxamide group may contribute to its binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H19FN6O2

Molecular Weight

394.4 g/mol

IUPAC Name

2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide

InChI

InChI=1S/C20H19FN6O2/c21-13-2-4-17-11(5-13)1-3-14(25-17)8-22-18-15-9-27(10-16(15)18)20-23-6-12(7-24-20)19(28)26-29/h1-7,15-16,18,22,29H,8-10H2,(H,26,28)

InChI Key

QRGHOAATPOLDPF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2NCC3=NC4=C(C=C3)C=C(C=C4)F)CN1C5=NC=C(C=N5)C(=O)NO

Origin of Product

United States

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